N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound features a thiazole core substituted with a 4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl group at position 4 and a 4-methylbenzyl group at position 2. The sulfonyl group enhances polarity, while the benzylpiperidine moiety introduces conformational rigidity and lipophilicity. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C35H35N3O2S2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-[(4-methylphenyl)methyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C35H35N3O2S2/c1-27-12-14-30(15-13-27)25-38-34(26-41-35(38)36-32-10-6-3-7-11-32)31-16-18-33(19-17-31)42(39,40)37-22-20-29(21-23-37)24-28-8-4-2-5-9-28/h2-19,26,29H,20-25H2,1H3 |
InChI Key |
KUQAEZOZODFRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and benzyl groups. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of Benzyl Groups: This can be done via Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts key features of the target compound with two analogs:
Research Findings and Implications
- Solubility-Bioactivity Trade-off : While Analog 1’s 2-methoxyethyl group improves solubility, the target compound’s 4-methylbenzyl group may enhance membrane permeability, critical for central nervous system targets.
- Heterocycle Impact : Isoxazole-based analogs (e.g., Analog 2) exhibit distinct electronic profiles compared to thiazoles, influencing charge distribution and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
